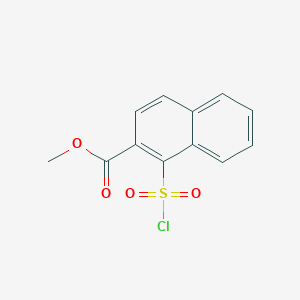
Methyl 1-(chlorosulfonyl)-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(chlorosulfonyl)-2-naphthoate is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a naphthalene ring, which is further esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(chlorosulfonyl)-2-naphthoate typically involves the chlorosulfonation of methyl 2-naphthoate. The reaction is carried out by treating methyl 2-naphthoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: Methyl 2-naphthoate is reacted with chlorosulfonic acid (ClSO₃H) at a temperature range of 0-5°C. This step introduces the chlorosulfonyl group into the naphthalene ring.
Isolation: The reaction mixture is then quenched with ice-cold water, and the product is extracted using an organic solvent such as dichloromethane.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is typically purified using large-scale crystallization or distillation techniques.
化学反応の分析
Types of Reactions
Methyl 1-(chlorosulfonyl)-2-naphthoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide derivatives.
Oxidation Reactions: Oxidation of the naphthalene ring can lead to the formation of naphthoquinones or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Naphthoquinones: Formed by the oxidation of the naphthalene ring.
科学的研究の応用
Methyl 1-(chlorosulfonyl)-2-naphthoate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of novel drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 1-(chlorosulfonyl)-2-naphthoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in the synthesis of β-lactams and other organic compounds.
6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-one: Used in the synthesis of sulfonamides and other derivatives.
6-(Chlorosulfonyl)-1,3-benzoxazolin-2-one: Similar in structure and reactivity, used in various chemical transformations.
Uniqueness
Methyl 1-(chlorosulfonyl)-2-naphthoate is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other chlorosulfonyl compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
特性
分子式 |
C12H9ClO4S |
|---|---|
分子量 |
284.72 g/mol |
IUPAC名 |
methyl 1-chlorosulfonylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO4S/c1-17-12(14)10-7-6-8-4-2-3-5-9(8)11(10)18(13,15)16/h2-7H,1H3 |
InChIキー |
FDWWCKFQYNQYOH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


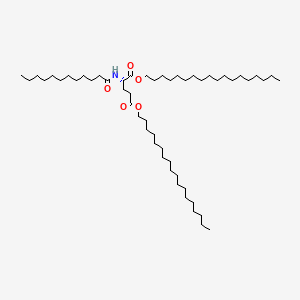
![(2R,4R)-1-tert-butyl 2-(2-(9-((2S,5S)-1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyloxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B12328586.png)

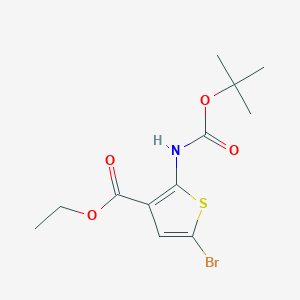


![5-(((2-Oxa-8-azaspiro[4.5]decan-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine](/img/structure/B12328620.png)
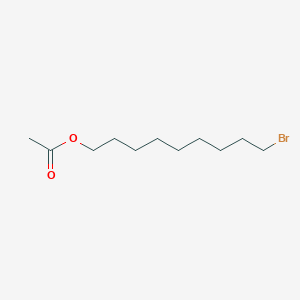
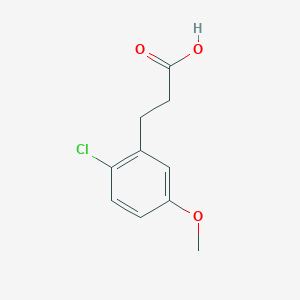
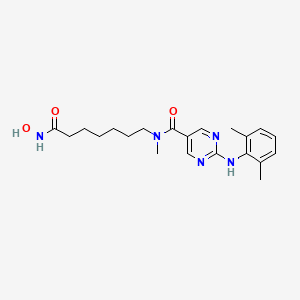
![6-Benzyl-2-oxa-6-azaspiro[3.4]octane](/img/structure/B12328636.png)
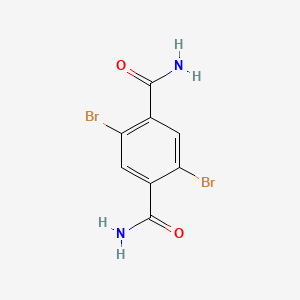
![[(3aR,4R,6Z,10Z,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] acetate](/img/structure/B12328645.png)
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12328659.png)
